molecular formula C17H23NO2 B13442920 Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate

Cat. No.: B13442920
M. Wt: 273.37 g/mol
InChI Key: OYDPLHPOWXDVJU-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate is a tetrahydropyridine derivative characterized by a benzyl group at position 1, methyl substituents at positions 4 and 5, and an ethyl ester moiety at position 2. This compound belongs to a broader class of nitrogen-containing heterocycles, which are of interest in medicinal chemistry due to their structural similarity to bioactive molecules.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 1-benzyl-4,5-dimethyl-3,6-dihydro-2H-pyridine-2-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-10-13(2)14(3)11-18(16)12-15-8-6-5-7-9-15/h5-9,16H,4,10-12H2,1-3H3

InChI Key

OYDPLHPOWXDVJU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=C(CN1CC2=CC=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves the following steps:

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and aldehydes or ketones. This reaction is often catalyzed by acids or bases under reflux conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and the tetrahydropyridine intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods typically utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted tetrahydropyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: Utilized in the development of novel materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. For example, its structural similarity to neurotransmitters may allow it to interact with neurotransmitter receptors, influencing neuronal signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 1-benzyl-4,5-dimethyl-1,2,3,6-tetrahydropyridine-2-carboxylate, along with their similarity scores and distinguishing features:

Compound Name (CAS No.) Similarity Score Key Structural Differences Potential Implications
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate (65416-85-5) 0.86 Thieno[2,3-c]pyridine core; Boc-protected amino group Enhanced stability for peptide coupling; altered electronic properties due to thiophene
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (193537-14-3) 0.59 Phenyl at position 4; diethyl ester at 3,5 Potential for redox activity; diesters may influence lipophilicity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (25913-34-2) 0.60 Thieno[2,3-c]pyridine core; amino group at position 2 Increased hydrogen-bonding capacity; possible kinase inhibition activity
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) N/A Methyl at position 1; phenyl at position 4 Neurotoxic metabolite causing parkinsonism via substantia nigra damage

Key Observations:

Substituent Effects :

  • The benzyl group at position 1 in the target compound may enhance lipophilicity compared to MPTP’s methyl group, possibly reducing blood-brain barrier penetration and neurotoxicity .
  • Methyl groups at positions 4 and 5 could sterically hinder interactions with enzymes or receptors relative to bulkier substituents (e.g., phenyl in CAS 193537-14-3).

Amino groups (e.g., in CAS 25913-34-2) introduce hydrogen-bonding capacity, which may improve target affinity but reduce metabolic stability.

Research Findings and Pharmacological Context

  • Neurotoxicity : MPTP (a structural analog lacking the benzyl and ester groups) is a well-documented neurotoxin that induces parkinsonism via mitochondrial dysfunction and oxidative stress . The benzyl and ester groups in the target compound may mitigate such effects by altering metabolic pathways.
  • Metabolic Stability : Methyl and benzyl substituents may slow hepatic metabolism compared to unsubstituted tetrahydropyridines, as seen in studies of related esters .

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